N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide
Description
N-[1-(3-Methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a pyrrole core substituted with a 3-methoxypropyl group, 4,5-dimethyl groups, and a phenylsulfonyl moiety. This compound shares structural motifs common in protease inhibitors and kinase-targeting agents, particularly due to the sulfonyl group and aromatic systems .
Properties
Molecular Formula |
C21H24N2O5S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H24N2O5S/c1-15-16(2)23(12-8-13-27-3)20(22-21(24)18-11-7-14-28-18)19(15)29(25,26)17-9-5-4-6-10-17/h4-7,9-11,14H,8,12-13H2,1-3H3,(H,22,24) |
InChI Key |
ACUNYLLLJGWBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3)CCCOC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki coupling, using a furan boronic acid and a halogenated pyrrole intermediate.
Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the furan ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide or iodine in the presence of a base.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides, thiols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s key structural elements—pyrrole, sulfonyl, and furan-carboxamide groups—are also present in several pharmacologically active analogs. Below is a detailed comparison:
Pyrrole Core Modifications
- N-{3-[{(1R)-1-[1-Benzyl-4-(2,5-difluorophenyl)-1H-pyrrol-2-yl]-2,2-dimethylpropyl}(hydroxyacetyl)amino]propyl}-L-valinamide (): This compound replaces the 3-methoxypropyl group with a benzyl and difluorophenyl-substituted pyrrole. The valinamide tail introduces hydrogen-bonding capabilities, differing from the furan-carboxamide in the target molecule .
- 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide (–7): Features an isobenzofuran core instead of pyrrole. The dimethylaminopropyl group may increase solubility in polar solvents, contrasting with the methoxypropyl group’s moderate polarity .
Sulfonyl Group Variations
2-[1-(Phenylsulfonyl)-1H-indol-3-yl]N-(6-substituted benzothiazol-2-yl) acetamide ():
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ():
Furan-Carboxamide Derivatives
Physicochemical Properties
- Melting Point : While direct data for the target compound is unavailable, structurally related sulfonamides (e.g., Example 53 in ) exhibit melting points of 175–178°C, suggesting similar thermal stability .
- Solubility : The 3-methoxypropyl group may enhance water solubility compared to purely alkyl or aromatic substituents (e.g., benzyl in ) .
Comparative Data Table
Biological Activity
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H26N2O4S |
| Molecular Weight | 378.5 g/mol |
| CAS Number | 1010931-93-7 |
The structure includes a pyrrole ring substituted with a furan carboxamide and phenylsulfonyl groups, which may enhance its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that the compound may influence cellular pathways involved in:
- Cell Growth Regulation : Similar compounds have shown the ability to suppress cell growth while enhancing metabolic activity, such as glucose uptake and ATP production in monoclonal antibody-producing cells .
- Glycosylation Control : The compound could potentially modulate glycosylation patterns on therapeutic proteins, impacting their efficacy and stability .
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrrole compounds exhibit antitumor properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The presence of the phenylsulfonyl group may contribute to anti-inflammatory activities, making it a candidate for treating inflammatory diseases.
- Immunomodulatory Effects : Similar compounds have been shown to enhance immune responses, indicating potential applications in immunotherapy.
Study 1: Monoclonal Antibody Production Enhancement
In a study involving CHO (Chinese Hamster Ovary) cells, the addition of this compound resulted in:
- A 1.5-fold increase in monoclonal antibody concentration compared to control conditions.
- Enhanced cell-specific productivity without compromising cell viability .
Study 2: Antitumor Screening
A series of in vitro assays demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 8.0 |
| A549 (Lung) | 15.0 |
These findings suggest that the compound has significant potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The pyrrole ring is essential for maintaining activity; modifications that preserve its structure tend to retain or enhance efficacy.
- Substituents such as the methoxypropyl group increase lipophilicity, which may improve cellular uptake and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
